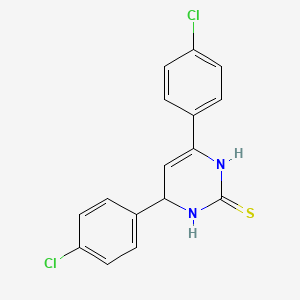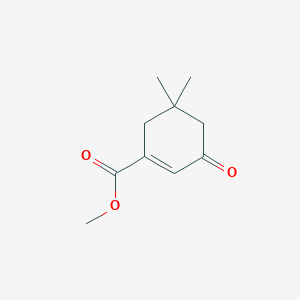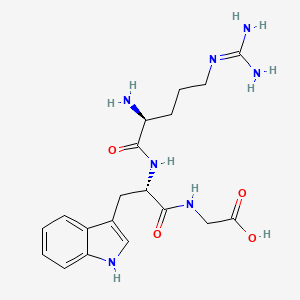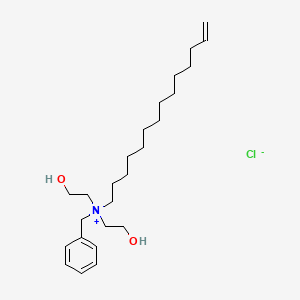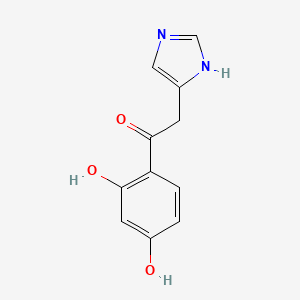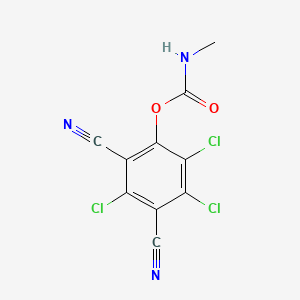
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of chlorothalonil, a broad-spectrum fungicide used to control fungal diseases on crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves multiple steps. One common method includes the chlorination of isophthalonitrile, followed by hydrolysis and subsequent methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydrolysis processes. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The final product is usually purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on various biological systems, including its role as a potential antimicrobial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of fungicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves the inhibition of key enzymes in fungal cells, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include enzymes involved in the synthesis of essential cellular components. The pathways affected are primarily those related to cell wall synthesis and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothalonil: A closely related compound with similar fungicidal properties.
4-Hydroxychlorothalonil: Another derivative with comparable applications and mechanisms of action.
Uniqueness
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcarbamate group enhances its stability and effectiveness as a fungicide compared to other similar compounds .
Propriétés
Numéro CAS |
67205-72-5 |
|---|---|
Formule moléculaire |
C10H4Cl3N3O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(2,3,5-trichloro-4,6-dicyanophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H4Cl3N3O2/c1-16-10(17)18-9-5(3-15)6(11)4(2-14)7(12)8(9)13/h1H3,(H,16,17) |
Clé InChI |
ABXIMARDIPOILJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)

